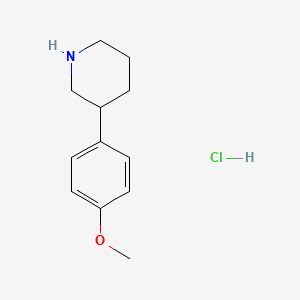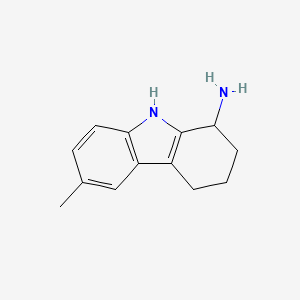
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine: is an organic compound with the molecular formula C₁₃H₁₆N₂ It is a derivative of carbazole, which is a tricyclic aromatic compound
作用機序
Target of Action
The primary target of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is the Hippo signaling pathway , specifically the LATS1 and YAP1/TAZ proteins . The Hippo pathway plays a pivotal role in diverse cell functions, including cell proliferation .
Mode of Action
This compound acts by inducing the phosphorylation of LATS1 and YAP1/TAZ . This interaction with its targets results in the suppression of their activity, thereby inhibiting cell proliferation .
Biochemical Pathways
The compound affects the Hippo signaling pathway , which is involved in regulating organ size by controlling cell proliferation and apoptosis . The downstream effects of this pathway’s inhibition include the suppression of cell viability both in vitro and in mouse xenografts .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of cell viability . This is achieved through the inhibition of the Hippo signaling pathway, leading to a decrease in cell proliferation .
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically begins with commercially available starting materials such as 6-methyl-1H-indole and cyclohexanone.
Cyclization Reaction: The key step involves a cyclization reaction where 6-methyl-1H-indole undergoes a reaction with cyclohexanone in the presence of a suitable catalyst, such as an acid or base, to form the tetrahydrocarbazole core.
Amination: The final step involves the introduction of the amine group at the 1-position of the carbazole ring. This can be achieved through various methods, including reductive amination or nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine can undergo oxidation reactions to form corresponding carbazole derivatives.
Reduction: Reduction reactions can convert the compound into fully saturated amines.
Substitution: The compound can participate in substitution reactions, where functional groups are introduced at various positions on the carbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products:
Oxidation: Carbazole derivatives with various functional groups.
Reduction: Saturated amines.
Substitution: Functionalized carbazole derivatives.
科学的研究の応用
Chemistry:
Catalysis: 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, which can be explored for therapeutic applications.
Medicine:
Drug Development: Due to its structural similarity to biologically active compounds, it can be used as a scaffold for the development of new drugs targeting various diseases.
Industry:
Material Science: The compound can be used in the synthesis of organic semiconductors and other advanced materials.
類似化合物との比較
- 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
- 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid
Comparison:
- 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine differs from its analogs by the presence of an amine group at the 1-position, which imparts unique chemical reactivity and biological activity.
- 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has a ketone group instead of an amine, affecting its reactivity and potential applications.
- 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid contains a carboxylic acid group, which influences its solubility and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-8-5-6-12-10(7-8)9-3-2-4-11(14)13(9)15-12/h5-7,11,15H,2-4,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJNWDCSROVGQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCCC3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
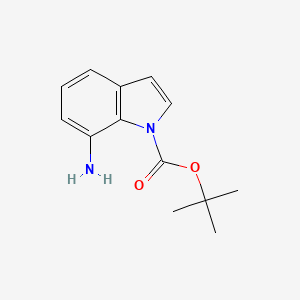
![1-[1,3]Thiazolo[5,4-b]pyridin-2-ylproline](/img/structure/B2826837.png)
![1,2-di-p-tolyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2826838.png)
![2-Chloro-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridine-4-carboxamide](/img/structure/B2826840.png)
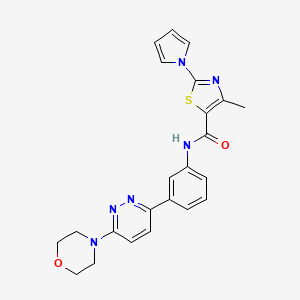

![2-[3-(aminomethyl)phenoxy]-N-methylacetamide hydrochloride](/img/structure/B2826843.png)
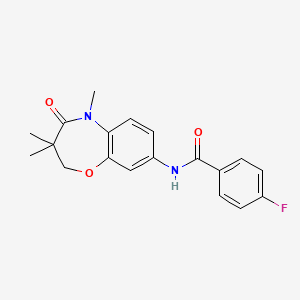
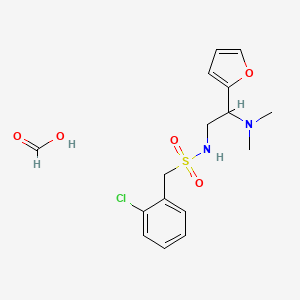
![Tert-butyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B2826847.png)
![4-bromo-1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2826849.png)
![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2826850.png)
![3-[1-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide](/img/structure/B2826854.png)
